2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-bromobenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can bind to metal ions, forming complexes that interfere with biological processes. It can also inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2-Bromobenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
769142-02-1 |
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Molecular Formula |
C15H14BrN3S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-[(E)-(2-bromophenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H14BrN3S/c1-11-5-4-7-13(9-11)18-15(20)19-17-10-12-6-2-3-8-14(12)16/h2-10H,1H3,(H2,18,19,20)/b17-10+ |
InChI Key |
IQGIDWKOKJGIEC-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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